molecular formula C16H17N3O3 B2571446 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-39-5

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2571446
CAS No.: 1021126-39-5
M. Wt: 299.33
InChI Key: ZAAXMRSCXFBFMM-VOTSOKGWSA-N
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Description

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spirohydantoins. This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core fused with a cinnamoyl group. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a delta opioid receptor agonist .

Mechanism of Action

Target of Action

The primary target of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric disorders .

Mode of Action

This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction results in a slight bias towards G-protein signaling .

Biochemical Pathways

The interaction of this compound with the delta opioid receptor affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a critical role in pain perception, and its modulation can lead to anti-allodynic effects .

Pharmacokinetics

The pharmacokinetics of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile .

Result of Action

The molecular and cellular effects of this compound’s action include a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . This suggests that the compound could have potential therapeutic applications in the treatment of anemia .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Cinnamoyl-1,3,8-triazaspiro[4It is known that the compound has been optimized for an optimal pk/pd profile , which suggests that its action may be influenced by factors such as the physiological environment and the presence of other substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the following steps:

    Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the triazaspirodecane core.

    Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced through a condensation reaction between the triazaspirodecane core and cinnamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the condensation reaction. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a delta opioid receptor agonist, which could have implications in pain management and neurological disorders.

    Medicine: Investigated for its analgesic properties and potential use in treating chronic pain.

Comparison with Similar Compounds

Similar Compounds

    SNC80: A well-known delta opioid receptor agonist with a similar spirocyclic structure.

    BW373U86: Another delta opioid receptor agonist with a different chemotype but similar biological activity.

Uniqueness

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a cinnamoyl group, which may confer distinct pharmacological properties compared to other delta opioid receptor agonists .

Properties

IUPAC Name

8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXMRSCXFBFMM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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